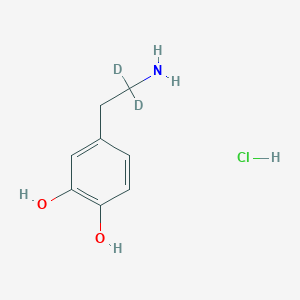
2,4-Difluoro-3-(trifluoromethyl)benzyl bromide
説明
“2,4-Difluoro-3-(trifluoromethyl)benzyl bromide” is a chemical compound with the CAS Number: 1445995-80-1 . It is also known by its IUPAC Name as 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)benzene . It is typically stored at ambient temperature and is a liquid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds, such as “3-(Trifluoromethyl)benzyl bromide”, have been used in the preparation of various chemical derivatives .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H4BrF5/c9-3-4-1-2-5(10)6(7(4)11)8(12,13)14/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 275.02 .科学的研究の応用
Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) explored the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene, leading to the formation of aliphatic trifluoromethyl ethers. This process showcases the substitution of activated bromides, such as benzyl bromide, signifying the potential for 2,4-difluoro-3-(trifluoromethyl)benzyl bromide in similar reactions (Marrec et al., 2010).
Benzylic Brominations in Synthetic Chemistry
Suarez et al. (2009) demonstrated benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene. This method involves photochemical activation and provides a high-yielding reaction. It suggests the potential use of this compound in similar benzylic bromination processes (Suarez et al., 2009).
Trifluoroethylation of Organoboronic Acids and Esters
Zhao and Hu (2012) explored the direct introduction of a trifluoromethyl group into functionalized aromatic compounds. The study highlights the potential of this compound in forming trifluoroethylated products, which are of interest in medicinal chemistry and related fields (Zhao & Hu, 2012).
Trifluoromethylation of Benzyl Bromides for Medicinal Chemistry
Kawai et al. (2011) described copper-mediated chemoselective trifluoromethylation at the benzylic position, facilitating the creation of structurally diverse medicinal candidates. This underscores the potential role of this compound in medicinal chemistry applications (Kawai et al., 2011).
Safety and Hazards
“2,4-Difluoro-3-(trifluoromethyl)benzyl bromide” is classified as dangerous, with hazard statements indicating it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause severe skin burns and eye damage . Safety measures include avoiding breathing its vapors, mist, or gas, and ensuring adequate ventilation .
作用機序
Target of Action
It is known that this compound is often used in the synthesis of other complex molecules .
Mode of Action
2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is a chemical reagent used in organic synthesis. It is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, the bromide group in the molecule acts as a leaving group, allowing the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s use in the synthesis of chemokine antagonists suggests that it may indirectly influence biochemical pathways related to immune response and inflammation.
Result of Action
As a reagent in chemical synthesis, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new molecules with potential biological activity .
Action Environment
The action of this compound is highly dependent on the conditions under which the chemical reactions it is involved in are carried out. Factors such as temperature, pH, and the presence of other reagents can significantly influence the compound’s reactivity and the outcomes of the reactions it participates in .
特性
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-4-1-2-5(10)6(7(4)11)8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGJNEQJYXWCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192170 | |
| Record name | Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445995-80-1 | |
| Record name | Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




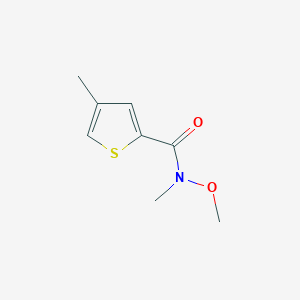

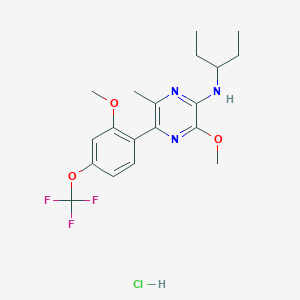
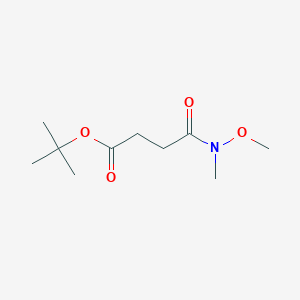
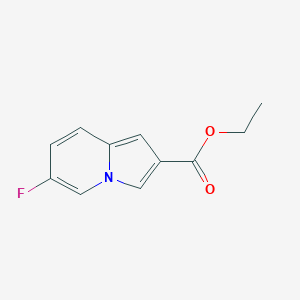
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)
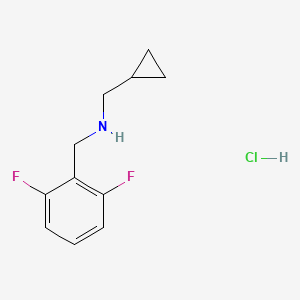
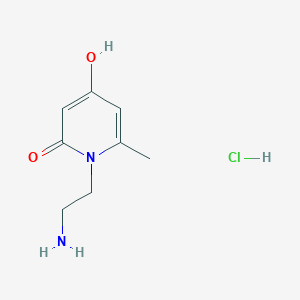



![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
